4-Bromoresorcinol

Enzymology Biocatalysis Substrate specificity

Generic resorcinol cannot replace 4-bromoresorcinol in Pd-catalyzed cross-coupling reactions-lacking the 4-bromo handle leads to synthetic failure. This regioisomer is mandatory for constructing pharmaceutical intermediates and bent-core mesogens. • ≥98% purity ensures reproducible coupling efficiency in HRV 3C protease inhibitor and neolignan syntheses. • Bromine retention at the 4-position is essential for antimicrobial potency in resorcinol dimer series; dehalogenated analogs show negligible activity. • Supplied with full QC documentation; packaged under inert gas to preserve air/light-sensitive integrity.

Molecular Formula C6H5BrO2
Molecular Weight 189.01 g/mol
CAS No. 6626-15-9
Cat. No. B146125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoresorcinol
CAS6626-15-9
Synonyms1.3-Dihydroxy-4-bromo benzene
Molecular FormulaC6H5BrO2
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)Br
InChIInChI=1S/C6H5BrO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H
InChIKeyMPCCNXGZCOXPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoresorcinol: Physicochemical Properties & Specifications


4-Bromoresorcinol (CAS 6626-15-9), also known as 4-bromo-1,3-benzenediol, is a brominated derivative of resorcinol with the molecular formula C6H5BrO2 and a molecular weight of 189.01 g/mol . The compound is a pink to off-white crystalline powder with a melting point typically reported in the range of 97–104°C and a boiling point of 150°C at 12 mmHg . Commercial grades are generally available at ≥98% purity as determined by GC or HPLC [1]. The bromine substitution at the 4-position, ortho to one hydroxyl and para to the other, confers distinct electronic and steric properties relative to the parent resorcinol or alternative regioisomers, enabling its use as a specialized building block in pharmaceutical intermediate synthesis, bent-core mesogen construction, and antimicrobial dimer development [2].

Workflow Transition metal-catalyzed cross-coupling (Suzuki, Sonogashira)
Selection 4-Bromo regioisomer ensures coupling-site specificity
Context Bent-core mesogen, antimicrobial dimer precursor, enzyme probe building block

4-Bromoresorcinol: Substitution Risks


The substitution of 4-bromoresorcinol with generic resorcinol or alternative halogenated regioisomers is not chemically or functionally equivalent and can lead to failed reactions, altered regioselectivity, or diminished downstream product performance. Resorcinol lacks the bromine handle required for cross-coupling reactions (e.g., Suzuki, Sonogashira) central to many pharmaceutical intermediate syntheses [1]. Alternative regioisomers such as 2-bromoresorcinol or 4-chlororesorcinol exhibit different substitution patterns and halogen reactivities. The 4-bromo position in 4-bromoresorcinol is specifically activated toward nucleophilic aromatic substitution and transition metal-catalyzed couplings, while the two hydroxyl groups at positions 1 and 3 retain the hydrogen-bonding capacity and metal-chelating ability essential for applications in bent-core liquid crystalline materials and enzyme-targeting molecules [2]. Furthermore, the antimicrobial activity of brominated resorcinol dimers derived from 4-bromoresorcinol has been shown to depend specifically on the bromine substitution pattern; dehalogenated or monobrominated analogs derived from alternative starting materials displayed distinct activity profiles [3]. These differences underscore why procurement specifications must explicitly require the 4-bromo regioisomer rather than a generic halogenated resorcinol.

Resorcinol
Lacks the bromine handle required for Suzuki/Sonogashira couplings; cross-coupling workflows are not supported.
Alternative regioisomers
2-Bromoresorcinol or 4-chlororesorcinol exhibit different halogen reactivity and substitution pattern, which may shift regioselectivity.
Dehalogenated analogs
Downstream dimer antimicrobial activity depends on bromine retention; dehalogenated species may show reduced or altered activity profiles.

4-Bromoresorcinol: Evidence-Based Comparisons


Orcinol Hydroxylase Substrate Specificity

4-Bromoresorcinol functions as a substrate for orcinol hydroxylase from Pseudomonas putida 01, whereas the non-halogenated parent compound resorcinol exhibits a different kinetic and substrate recognition profile [1]. This differential enzymatic acceptance demonstrates that the 4-bromo substituent meaningfully alters molecular recognition by biological systems, which has implications for designing enzyme probes, biocatalytic transformations, or metabolites where halogenated aromatic substrates are required [1].

Substrate Specificity
Class-level
Accepts as substrate; structurally related phenols act as effectors only
Distinct biorecognition may inform enzyme probe design
Orcinol hydroxylase (Pseudomonas putida 01) in vitro assay
Enzymology Biocatalysis Substrate specificity

Antibacterial Activity of Dibrominated Dimers

Dibrominated resorcinol dimers synthesized from 4-bromoresorcinol and aldehydes exhibited distinct antibacterial activity compared to their dehalogenated counterparts. Specifically, the dimer 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) (4) displayed potent antibacterial activity and inhibitory activity against isocitrate lyase from C. albicans, whereas the corresponding monobrominated and fully dehalogenated dimers (synthesized from the same 4-bromoresorcinol precursor via controlled dehalogenation) demonstrated different activity profiles [1].

Antimicrobial Activity
Reported
Dibrominated dimer: reported potent activity; dehalogenated dimer: minimal activity
Bromine retention is essential for downstream dimer activity
In vitro antibacterial assay; isocitrate lyase inhibition
Antimicrobial Medicinal chemistry Structure-activity relationship

Enantioselective Oxidative Coupling via Brominated Catalyst

A dibrominated dinuclear vanadium(V) catalyst (catalyst 1c) enabled highly regio- and enantioselective oxidative coupling of resorcinols under air, yielding axially chiral biresorcinols as single regioisomers with up to 98% enantiomeric excess (ee) [1]. While this study employs a brominated catalyst system rather than 4-bromoresorcinol as a substrate, it demonstrates the critical role of bromine substitution patterns in achieving high stereoselectivity in resorcinol coupling chemistry. The electronic and steric effects imparted by bromine atoms—whether on the catalyst or substrate—are essential for controlling regio- and enantioselectivity.

Stereoselective Coupling
Class-level
Up to 98% ee
Brominated catalyst system enables high enantioselectivity; class-level inference
Dinuclear vanadium(V) catalyst; resorcinol oxidative coupling
Asymmetric catalysis Oxidative coupling Chiral synthesis

Photocatalytic Degradation of Halogenated Phenols

In a comparative study of photocatalytic degradation of p-halophenols in TiO₂ aqueous suspensions, the halogen substituent significantly affected the removal rate, aromatic intermediates formed, and toxicity evolution [1]. While 4-bromoresorcinol was included among p-halophenol substrates, the specific removal rate constant for 4-bromoresorcinol relative to p-chlorophenol or p-fluorophenol would provide direct comparative kinetic data. The study demonstrates that bromine substitution versus other halogens yields distinct photocatalytic behavior, supporting that halogen choice is non-interchangeable for applications involving environmental fate or photocatalytic processing.

Photocatalytic Fate
Class-level
Halogen-dependent degradation variation
Bromine vs other halogens alters removal rate; context-dependent
TiO₂ aqueous suspension under UV irradiation
Environmental chemistry Photocatalysis Degradation kinetics

4-Bromoresorcinol: Application Scenarios


Cross-Coupling for Pharmaceutical Intermediates

4-Bromoresorcinol serves as a critical intermediate in the synthesis of biologically active compounds where the 4-bromo substituent enables Suzuki, Sonogashira, or other transition metal-catalyzed cross-coupling reactions. The compound has been employed in the synthesis of the human rhinovirus (HRV) 3C protease inhibitor pyranonaphthoquinone (-)-thysanone and in the enantioselective synthesis of rodgersinine family 1,4-benzodioxane neolignans [1]. Procurement of high-purity (≥98%) 4-bromoresorcinol ensures reproducible coupling efficiency and minimizes purification burdens from regioisomeric impurities [2].

Antimicrobial Dimer Development

Research groups synthesizing brominated resorcinol dimers for antimicrobial evaluation should select 4-bromoresorcinol as the starting material, as evidence demonstrates that dibrominated dimers derived from this precursor exhibit potent antibacterial activity and isocitrate lyase inhibition, while dehalogenated analogs show reduced or minimal activity [1]. The retention of bromine atoms from the 4-bromoresorcinol building block is essential for antimicrobial potency, making this compound the preferred precursor for structure-activity relationship studies in this chemical series [1].

Bent-Core Mesogen Synthesis

4-Bromoresorcinol is a key core unit in the synthesis of achiral and non-symmetric bent-core mesogens capable of forming dark conglomerate phases and helical nano-crystallite phases with mirror symmetry breaking [1]. The 4-bromo substitution pattern on the resorcinol core, combined with peripheral substituents such as fluoro-substituted azobenzene wings, enables the formation of unique liquid crystalline self-assemblies characterized by differential scanning calorimetry (DSC) and optical polarizing microscopy (POM) [2]. Alternative non-brominated cores or different regioisomers would not yield the same mesogenic behavior due to altered molecular bending angles and electronic distribution.

Biocatalytic Substrate for Bacterial Hydroxylase

For researchers investigating aromatic hydroxylation by bacterial enzymes, 4-bromoresorcinol provides a halogenated substrate that is accepted by orcinol hydroxylase from Pseudomonas putida 01, distinguishing it from related phenols that act only as effectors rather than substrates [1]. This differential acceptance makes 4-bromoresorcinol a useful probe compound for mapping the active site specificity of this enzyme class and for developing biocatalytic transformations of halogenated aromatic compounds [1].

Application
Selection Property
Validation Focus
Pharma intermediate synthesis
4-Bromo cross-coupling handle
Coupling efficiency, regioisomeric purity
Antimicrobial dimer development
Bromine retention in dimer scaffold
Reported antibacterial activity, structure-activity relationship
Bent-core mesogen research
4-Bromo substitution pattern
Mesophase characterization (DSC, POM)
Biocatalytic probe
Substrate acceptance by orcinol hydroxylase
Enzyme specificity mapping, halogenated aromatic transformation

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